molecular formula C9H7BrOS B1625658 (4-Bromo-1-benzothiophen-2-yl)methanol CAS No. 93103-83-4

(4-Bromo-1-benzothiophen-2-yl)methanol

Cat. No.: B1625658
CAS No.: 93103-83-4
M. Wt: 243.12 g/mol
InChI Key: UXLCQGNNHYJLEO-UHFFFAOYSA-N
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Description

(4-Bromo-1-benzothiophen-2-yl)methanol is an organic compound with the molecular formula C9H7BrOS and a molecular weight of 243.12 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1-benzothiophen-2-yl)methanol typically involves the bromination of benzothiophene followed by the introduction of a hydroxymethyl group. One common method includes the bromination of 1-benzothiophene-2-carbaldehyde using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting 4-bromo-1-benzothiophene-2-carbaldehyde is then reduced to this compound using a reducing agent like sodium borohydride (NaBH4) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1-benzothiophen-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: 4-Bromo-1-benzothiophene-2-carboxylic acid.

    Reduction: 4-Hydroxy-1-benzothiophene-2-ylmethanol.

    Substitution: 4-Amino-1-benzothiophene-2-ylmethanol.

Mechanism of Action

The mechanism of action of (4-Bromo-1-benzothiophen-2-yl)methanol and its derivatives often involves interaction with biological targets such as enzymes or receptors. For instance, benzothiophene derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound, which lacks the bromine and hydroxymethyl groups.

    4-Bromo-1-benzothiophene: Similar structure but without the hydroxymethyl group.

    1-Benzothiophene-2-carbaldehyde: Precursor in the synthesis of (4-Bromo-1-benzothiophen-2-yl)methanol.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a hydroxymethyl group, which allows for a diverse range of chemical modifications and applications. This dual functionality makes it a versatile intermediate in the synthesis of various biologically active compounds and materials with specific electronic properties .

Properties

IUPAC Name

(4-bromo-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLCQGNNHYJLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)CO)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541558
Record name (4-Bromo-1-benzothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93103-83-4
Record name 4-Bromobenzo[b]thiophene-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93103-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-1-benzothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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